molecular formula C22H18FN3O2 B10922557 6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10922557
M. Wt: 375.4 g/mol
InChI Key: UVNIVYVNTOWJTB-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-3-methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains an isoxazole ring fused to a pyridine ring, with additional functional groups that contribute to its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-3-methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Fusing the Pyridine Ring: The isoxazole ring is then fused to a pyridine ring through a cyclization reaction, often involving a base-catalyzed intramolecular cyclization.

    Functional Group Introduction: The 4-fluorophenyl and phenethyl groups are introduced through nucleophilic substitution reactions, typically using halogenated precursors and appropriate nucleophiles.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener and more sustainable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-3-methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen or halogen atoms.

Scientific Research Applications

6-(4-Fluorophenyl)-3-methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide: Lacks the phenethyl group, resulting in different chemical and biological properties.

    3-Methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide: Lacks the 4-fluorophenyl group, affecting its reactivity and bioactivity.

    6-(4-Fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine:

Uniqueness

6-(4-Fluorophenyl)-3-methyl-N~4~-phenethylisoxazolo[5,4-b]pyridine-4-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18FN3O2/c1-14-20-18(21(27)24-12-11-15-5-3-2-4-6-15)13-19(25-22(20)28-26-14)16-7-9-17(23)10-8-16/h2-10,13H,11-12H2,1H3,(H,24,27)

InChI Key

UVNIVYVNTOWJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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